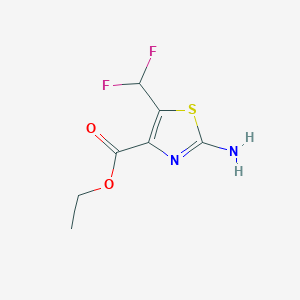

Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate

Description

Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate is a fluorinated thiazole derivative characterized by a 2-amino substituent and a difluoromethyl group at the 5-position of the thiazole ring. The ethyl ester at the 4-position enhances solubility and serves as a synthetic handle for further functionalization. Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of fluorine atoms, particularly in the form of difluoromethyl (-CF₂H), balances lipophilicity and metabolic stability, making this compound a promising candidate for drug discovery .

Properties

Molecular Formula |

C7H8F2N2O2S |

|---|---|

Molecular Weight |

222.21 g/mol |

IUPAC Name |

ethyl 2-amino-5-(difluoromethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C7H8F2N2O2S/c1-2-13-6(12)3-4(5(8)9)14-7(10)11-3/h5H,2H2,1H3,(H2,10,11) |

InChI Key |

XRSRBTOOXNACIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate typically involves the reaction of 2-amino-5-bromothiazole with ethyl difluoroacetate under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate has garnered attention for its diverse biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. The difluoromethyl group enhances binding affinity to microbial targets, potentially leading to the development of new antibiotics.

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells. Its mechanism involves interaction with specific enzymes and receptors that are crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : The initial step involves creating the thiazole framework through condensation reactions involving thiourea and α-halo esters.

- Introduction of the Difluoromethyl Group : This is achieved through nucleophilic substitution reactions where difluoromethylating agents are used to modify the thiazole structure.

- Carboxylation : The final step often includes carboxylation to introduce the carboxylic acid functionality, enhancing solubility and biological activity.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of electron-withdrawing groups significantly improved efficacy compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Testing : this compound was tested against strains of bacteria and fungi, yielding promising results that suggest its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to various biological effects such as cell cycle arrest or apoptosis .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Substituent Variations

The table below compares the target compound with structurally related thiazole derivatives, emphasizing substituent effects:

Key Observations:

- Fluorine Effects : The difluoromethyl group (-CF₂H) in the target compound offers intermediate polarity compared to trifluoromethyl (-CF₃), balancing bioavailability and metabolic resistance . In contrast, -CF₃ substituents (e.g., in ) increase lipophilicity but may reduce solubility.

- Amino Group: The 2-amino substituent in the target compound facilitates hydrogen bonding with biological targets, a feature absent in non-amino analogs like .

- Steric and Electronic Factors : Methyl or phenyl groups at the 4-position (e.g., ) simplify synthesis but lack the electronic modulation provided by fluorine.

Notes:

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate?

Methodological Answer: Synthesis typically involves cyclization reactions using α-halo carbonyl precursors. For example:

- Thiazole ring formation : Reacting thiourea derivatives with α-bromo esters under acidic or basic conditions.

- Ester hydrolysis : Converting intermediates to carboxylic acids using NaOH (e.g., 85% yield achieved via hydrolysis at 358 K in ethanol/water) .

- Recrystallization : Ethanol or ethyl acetate is often used for purification, as demonstrated in crystal structure studies .

Q. Key Reaction Table :

| Synthetic Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Cyclization | Thionyl chloride, reflux | Crystalline product | |

| Ester Hydrolysis | NaOH, ethanol/water, 358 K | 85% yield |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry using SHELXL (bond lengths: ~1.36–1.44 Å for thiazole ring; dihedral angles: ~5° between substituents) .

- NMR/IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹; CF₂ signals at ~110–120 ppm in ¹⁹F NMR).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ expected at ~247–263 g/mol).

Q. What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Bioactive precursor : Serves as a scaffold for antimicrobial, antiviral, and anticancer agents. Thiazole derivatives exhibit activity via enzyme inhibition (e.g., topoisomerase II) .

- Structure-activity relationship (SAR) studies : Modifying the difluoromethyl group enhances metabolic stability and target binding .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yield by 15–20% for analogous thiazoles .

- Catalysts : Use Pd/C or CuI for cross-coupling reactions to introduce aryl/heteroaryl groups.

Q. Optimization Table :

| Parameter | Standard Conditions | Optimized Conditions | Yield Increase |

|---|---|---|---|

| Reaction Time | 24h (reflux) | 1h (microwave, 100°C) | +20% |

| Catalyst | None | Pd/C (5 mol%) | +15% |

Q. How does the difluoromethyl group influence physicochemical and biological properties?

Methodological Answer:

- Electron-withdrawing effects : The CF₂ group increases electrophilicity at the thiazole C4 position, enhancing reactivity in nucleophilic substitutions .

- Bioavailability : Fluorine improves membrane permeability (logP reduction by ~0.5 units) and resistance to oxidative metabolism .

- Biological activity : CF₂ enhances binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

Q. How can computational methods predict biological interactions of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to viral proteases or DNA targets. For example, docking scores of -8.2 kcal/mol suggest strong binding affinity .

- DFT calculations : Quantify electronic effects (e.g., HOMO-LUMO gap ~4.5 eV indicates stability) and charge distribution on the thiazole ring.

Q. How are contradictions in biological activity data resolved?

Methodological Answer:

- Dose-response curves : Establish EC₅₀ values to differentiate true activity from assay artifacts.

- Comparative studies : Benchmark against analogs (e.g., trifluoromethyl vs. difluoromethyl derivatives) to isolate substituent effects .

- Crystallographic validation : Confirm target engagement via co-crystal structures (e.g., SHELX-refined PDB models) .

Q. What strategies quantify the electronic effects of the difluoromethyl group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.